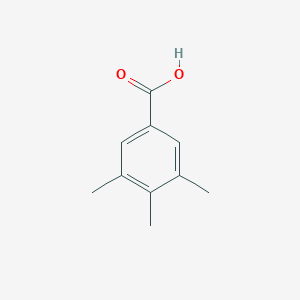

3,4,5-Trimethylbenzoic acid

Descripción general

Descripción

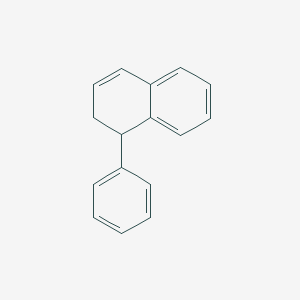

3,4,5-Trimethylbenzoic acid is a chemical compound that is structurally related to benzoic acid with three methyl groups attached to the benzene ring. Although the provided papers do not directly discuss 3,4,5-trimethylbenzoic acid, they do provide insights into similar compounds, such as 3,4,5-trimethoxybenzoic acid and its derivatives, which can be informative for understanding the chemical behavior and properties of trimethylbenzoic acid analogs.

Synthesis Analysis

The synthesis of derivatives of 3,4,5-trimethoxybenzoic acid has been explored in several studies. For instance, the mercuriation of 3,4,5-trimethoxybenzoic acid has been re-investigated, leading to various derivatives involving reactions with benzyltriphenylphosphonium chloride and triphenylphosphine . Another study describes the synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid using iodine and silver trifluoroacetate, with modifications to the experimental design to improve efficiency . Additionally, novel derivatives of 3,4,5-trimethoxylbenzoic acid were synthesized by reacting the corresponding benzoyl chloride with alcohols and phenols .

Molecular Structure Analysis

The molecular structure of derivatives of 3,4,5-trimethoxybenzoic acid has been characterized using various spectroscopic techniques. Single crystal X-ray diffraction analysis, FTIR, and NMR spectroscopy have been employed to investigate the main structural features of synthesized aryl iodides . The crystal structure of one of the mercuriated derivatives shows a linear geometry at the mercury atom, which is an important aspect of its molecular structure .

Chemical Reactions Analysis

The chemical reactions involving 3,4,5-trimethoxybenzoic acid derivatives are diverse. For example, the mercuriated product can undergo deprotonation and further react with methyl iodide to afford additional derivatives . The synthesis of basic esters of 3,4,5-trimethoxybenzoic acid has been achieved through reactions with secondary amines, demonstrating the versatility of this compound in forming various chemical entities .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3,4,5-trimethylbenzoic acid are not directly discussed in the provided papers, the studies on 3,4,5-trimethoxybenzoic acid and its derivatives offer insights into the properties of structurally related compounds. The reactivity of the mercuriated derivatives, the successful iodination, and the formation of various esters and amides indicate that these compounds have significant chemical versatility, which can be attributed to the electron-donating effects of the methoxy groups and may be paralleled in the trimethyl analog .

Aplicaciones Científicas De Investigación

Application

3,4,5-Trimethylbenzoic acid has been used in the synthesis of basic esters, which have been evaluated for their potential as antihypertensive and local anesthetic agents .

Method of Application

The compounds were synthesized through a series of chemical reactions. The process involved the preparation of a series of 4-dialkylaminobutyl 3,4,5-trimethoxybenzoates, which possess portions of the reserpine molecule. Other compounds were prepared by alkylation of the appropriate secondary amines with 4-chlorobutyl 3,4,5-trimethoxybenzoate .

Organic Synthesis

Application

3,4,5-Trimethylbenzoic acid is used as an intermediate in organic synthesis .

Method of Application

The specific methods of application can vary widely depending on the target molecule being synthesized. Generally, it involves reactions that introduce or remove functional groups to or from the 3,4,5-Trimethylbenzoic acid molecule .

Results

The outcomes of these reactions are new organic compounds that can have a wide range of uses in various fields, including medicine, materials science, and more .

Medicine

Application

3,4,5-Trimethylbenzoic acid acts as a metabolite of trimebutine .

Method of Application

Trimebutine is a drug used to treat irritable bowel syndrome. When the body metabolizes trimebutine, one of the resulting compounds is 3,4,5-Trimethylbenzoic acid .

Results

The presence of 3,4,5-Trimethylbenzoic acid in the body after the administration of trimebutine could potentially be used to monitor the metabolism of the drug .

Dyes and Inks

Application

3,4,5-Trimethylbenzoic acid is widely used in making dyes and inks .

Method of Application

The specific methods of application can vary widely depending on the type of dye or ink being produced. Generally, it involves reactions that introduce or remove functional groups to or from the 3,4,5-Trimethylbenzoic acid molecule .

Results

The outcomes of these reactions are new dyes and inks that can have a wide range of uses in various fields, including textiles, printing, and more .

Photographic Developers

Application

3,4,5-Trimethylbenzoic acid is used in photographic developers .

Method of Application

In photographic developers, 3,4,5-Trimethylbenzoic acid can act as a reducing agent that helps to develop the image on the photographic film .

Results

The presence of 3,4,5-Trimethylbenzoic acid in the developer can influence the contrast and tone of the final image .

Astringents in Medicine

Application

3,4,5-Trimethylbenzoic acid is used as astringents in medicine .

Method of Application

As an astringent, 3,4,5-Trimethylbenzoic acid can be applied topically to the skin or mucous membranes to shrink or constrict body tissues .

Results

The astringent properties of 3,4,5-Trimethylbenzoic acid can help to reduce bleeding from minor abrasions, calm irritation, and reduce inflammation .

Safety And Hazards

Propiedades

IUPAC Name |

3,4,5-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBVULKHVZHYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148116 | |

| Record name | 3,4,5-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethylbenzoic acid | |

CAS RN |

1076-88-6 | |

| Record name | 3,4,5-Trimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide](/img/structure/B90919.png)

![4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B90921.png)

![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)